N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine

Lipophilicity Drug metabolism Intermediate physicochemical profiling

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5) is a nitro-substituted pyridine derivative bearing an N-cyclopropylamine moiety at the 2-position and a methyl group at the 4-position. With a molecular formula of C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol, this compound exists as a brown oil with solubility in dichloromethane.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 284686-17-5
Cat. No. B142000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
CAS284686-17-5
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)NC2CC2)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O2/c1-6-4-5-10-9(8(6)12(13)14)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
InChIKeyLZHYUKOOUYNDHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5): Procurement-Ready Profile of a Key Nevirapine Metabolite Intermediate


N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5) is a nitro-substituted pyridine derivative bearing an N-cyclopropylamine moiety at the 2-position and a methyl group at the 4-position [1]. With a molecular formula of C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol, this compound exists as a brown oil with solubility in dichloromethane [2]. It is classified and supplied primarily as a research intermediate for the preparation of Nevirapine metabolites—specifically the hydroxylated metabolites (2-, 3-, 8-, and 12-hydroxynevirapine) that are critical for studying the metabolic activation and toxicity pathways of the HIV-1 non-nucleoside reverse transcriptase inhibitor Nevirapine . The compound is available through specialist suppliers including Toronto Research Chemicals (TRC catalog C988760) and Santa Cruz Biotechnology (sc-391377), typically in milligram quantities for research use only .

Workflow
Nevirapine metabolite intermediate synthesis
Selection Context
Reference-standard grade for analytical method development
Procurement Format
Milligram-scale, batch-specific Certificate of Analysis

Why N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine Cannot Be Replaced by Simpler 2-Aminopyridine Analogs in Nevirapine Metabolite Research


Substituting N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine with the commercially abundant 2-amino-4-methyl-3-nitropyridine (CAS 6635-86-5) or other 3-nitro-2-pyridinamine derivatives introduces two fundamental incompatibilities for Nevirapine metabolite synthesis. First, the cyclopropyl ring is an integral pharmacophoric element of the Nevirapine scaffold—it occupies the N-11 position of the dipyridodiazepinone core and directly influences CYP enzyme recognition, metabolic stability, and the regioselectivity of hydroxylation at positions 2, 3, 8, and 12 [1]. The non-cyclopropyl analog lacks this essential structural feature, requiring an additional N-cyclopropylation step that introduces complexity, yield loss, and potential impurity formation [2]. Second, the target compound presents markedly different physicochemical properties versus its non-cyclopropyl comparator: a higher LogP (2.47 vs. ~1.98–2.08), lower topological polar surface area (70.74 vs. 84.73 Ų), and two rotatable bonds versus zero—differences that alter solubility, chromatographic behavior, and reactivity profiles in downstream transformations . These quantitative property gaps mean that the non-cyclopropyl analog cannot serve as a drop-in replacement without re-optimizing every subsequent synthetic step.

This Compound N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine
Potential Substitute 2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5)
Core Structural Element Pre-installed N-cyclopropyl ring matching Nevirapine N-11 position
Mismatch Risk Missing cyclopropyl group requires late-stage N-cyclopropylation, which may introduce yield loss and impurity formation
Physicochemical Profile Higher lipophilicity (reported LogP 2.47) and lower polar surface area
Mismatch Risk Property gaps may shift chromatographic retention, extraction behavior, and reactivity in downstream steps

Quantitative Differentiation Evidence: N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine vs. Closest Structural Analogs


Lipophilicity (LogP) Increase Driven by N-Cyclopropyl Substitution

The target compound exhibits a computed/experimental LogP of 2.47, which is 0.39–0.49 log units higher than the non-cyclopropyl analog 2-amino-4-methyl-3-nitropyridine (LogP 1.98–2.08) . This difference corresponds to an approximately 2.5–3.1× greater partition coefficient into octanol, reflecting the lipophilic contribution of the cyclopropyl ring . The increased lipophilicity directly impacts extraction efficiency, reverse-phase HPLC retention, and compatibility with the lipophilic Nevirapine core structure during convergent synthesis .

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +0.39 to +0.49 vs. non-cyclopropyl analog
Reported higher lipophilicity supports matched extraction and purification profile with the Nevirapine core scaffold.
Computed XLogP3 and experimental vendor data; experimental confirmation may be required.
Lipophilicity Drug metabolism Intermediate physicochemical profiling

Topological Polar Surface Area Reduction and Its Impact on Chromatographic Behavior

The target compound has a topological polar surface area (tPSA) of 70.74 Ų, which is 14.0 Ų lower than the non-cyclopropyl analog (84.73 Ų) . This 16.5% reduction in PSA arises from replacement of the primary amine (–NH₂) with a secondary cyclopropylamine (–NH–cC₃H₅), which shields the polar nitrogen through both steric and inductive effects. Lower PSA translates to reduced retention on normal-phase chromatography and shorter retention times on reversed-phase HPLC under standardized conditions, enabling faster purification cycles .

Polar Surface Area
Cross-study comparable
ΔPSA −14.0 Ų (−16.5% reduction)
Lower PSA may reduce normal-phase retention and shorten reversed-phase HPLC run times.
Computed tPSA values; column-specific retention behavior should be verified experimentally.
PSA Chromatography Intermediate purification

Physical Form Divergence: Brown Oil vs. Crystalline Solid and Downstream Handling Implications

The target compound is a brown oil at ambient temperature with solubility in dichloromethane, whereas the non-cyclopropyl comparator 2-amino-4-methyl-3-nitropyridine is a yellow crystalline powder with a melting point of 136–140°C and limited organic solvent solubility [1]. This physical form difference reflects fundamental intermolecular interaction changes: the cyclopropyl N-substitution disrupts the hydrogen-bonding network that stabilizes the crystalline lattice of the primary amine analog, eliminating crystallinity entirely [2]. As an oil, the target compound requires different storage (recommended −20°C for long-term, 4°C for short-term), handling (weighing by mass rather than volumetric dispensing), and shipping (wet ice or ambient depending on duration) protocols compared to the crystalline comparator .

Physical Form Divergence
Cross-study comparable
Brown oil vs. yellow crystalline powder (mp 136–140°C)
Oil form may eliminate dissolution and recrystallization steps, streamlining multi-step metabolite syntheses.
Storage conditions (−20°C long-term) must be planned; vendor COA provides handling specifications.
Physical form Handling Solubility Intermediate procurement

Boiling Point Elevation Reflecting Increased Molecular Weight and Reduced Volatility

The target compound exhibits a predicted boiling point of 345.4±42.0°C at 760 mmHg, which is approximately 38.6°C higher than the non-cyclopropyl analog (306.8±37.0°C) . This elevation is consistent with the 40.06 g/mol increase in molecular weight (193.20 vs. 153.14 g/mol) and the additional van der Waals surface contributed by the cyclopropyl group. The higher boiling point and lower vapor pressure (0.0±0.8 mmHg at 25°C vs. 0.0±0.7 mmHg for the analog) indicate reduced volatility, which is advantageous for reactions requiring elevated temperatures or extended reflux conditions without intermediate loss through evaporation .

Boiling Point Elevation
Cross-study comparable
ΔTb +38.6°C (predicted 345.4°C)
Higher predicted boiling point reflects reduced volatility, potentially widening the thermal window for solvent removal.
Predicted values at 760 mmHg; experimental boiling point data may not be available.
Boiling point Thermal stability Distillation Intermediate handling

Conformational Flexibility: Two Rotatable Bonds Enable Synthetic Convergence vs. Zero in the Rigid Primary Amine Analog

The target compound possesses two rotatable bonds (the cyclopropylamino C–N bond and the nitro group C–N bond), compared to zero rotatable bonds in the primary amine analog 2-amino-4-methyl-3-nitropyridine, where the amino group is conformationally locked by intramolecular hydrogen bonding to the nitro oxygen . The two rotatable bonds in the target compound allow the cyclopropylamino moiety to sample multiple conformational states, which can facilitate nucleophilic attack at the pyridine 2-position or enhance accessibility during catalytic hydrogenation of the nitro group, potentially improving reaction rates relative to the conformationally restricted analog .

Conformational Flexibility
Cross-study comparable
2 rotatable bonds vs. 0 rotatable bonds in the primary amine analog
Two rotatable bonds may facilitate bimolecular reactions by reducing entropic barriers to the reactive conformation.
Conformational advantage is inferred from standard rotatable bond definitions; reaction kinetics should be validated.
Conformational flexibility Synthetic accessibility Molecular recognition

Supplier-Grade Differentiation: TRC Reference Standard vs. Generic Bulk Intermediate

N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine is catalogued by Toronto Research Chemicals (TRC) as product C988760, a specialized reference-standard grade material supplied with batch-specific Certificate of Analysis . This contrasts with the non-cyclopropyl analog 2-amino-4-methyl-3-nitropyridine, which is widely available as a bulk synthetic reagent from general chemical suppliers (Sigma-Aldrich 290084, 98% purity; TCI; Bidepharm) at substantially lower cost per gram but without metabolite-focused quality documentation . The TRC-grade target compound is specifically positioned for metabolite identification and quantification workflows, where lot-to-lot consistency and documented purity are critical for reproducible analytical results in LC-MS/MS-based Nevirapine metabolite studies .

Supplier-Grade Differentiation
Data to verify
Reference standard grade (TRC C988760) vs. bulk reagent grade for non-cyclopropyl analog
Specialist reference-standard positioning may support reproducible metabolite identification workflows.
Supplier marketing claim; end-user should verify batch-specific documentation and purity levels.
Reference standard Quality grade Procurement specification Traceability

Optimal Procurement and Application Scenarios for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine (CAS 284686-17-5)


Synthesis of 12-Hydroxynevirapine and Other Hydroxylated Nevirapine Metabolites for Metabolic Activation Studies

This compound serves as a direct intermediate for constructing the 2-cyclopropylamino-substituted pyridine fragment that is elaborated into hydroxylated Nevirapine metabolites (2-, 3-, 8-, and 12-hydroxynevirapine). Its pre-installed cyclopropylamino group eliminates the need for late-stage N-cyclopropylation, which is both low-yielding and prone to side-product formation when performed on the fully assembled dipyridodiazepinone core. The nitro group at the 3-position provides a synthetic handle for reduction to the corresponding amine, enabling subsequent amide coupling with 2-chloronicotinoyl chloride or related activated esters to build the Nevirapine skeleton . The quantitative LogP advantage (2.47 vs. ~2.0 for the non-cyclopropyl analog) ensures compatible extraction behavior with the lipophilic intermediates encountered in the convergent synthetic route [1].

Preparation of Nevirapine-Derived Reactive Metabolite Standards for Covalent Protein Binding and DNA Adduct Studies

In mechanistic toxicology research investigating Nevirapine-induced skin rash and hepatotoxicity, this intermediate enables the synthesis of authentic metabolite standards required for quantifying reactive quinone methide and epoxide intermediate formation. The brown oil physical form and dichloromethane solubility facilitate direct introduction into anhydrous reaction conditions without the dissolution delays associated with crystalline analogs (mp 136–140°C for the non-cyclopropyl comparator). The −20°C long-term storage stability and documented 1-year shelf life (per Hoelzel Biotech specifications) support multi-year research programs with consistent intermediate quality . The availability of the compound through TRC as a reference-standard-grade material (catalog C988760) provides the batch traceability required for regulatory-facing toxicology studies [1].

Synthesis of Click-Chemistry-Ready Nevirapine Analogs for Metabolic Pathway Tracing

Building on the synthetic strategy reported by Bernard et al. (2009), this compound can be employed to prepare alkyne-functionalized Nevirapine analogs for copper-catalyzed azide-alkyne cycloaddition (click chemistry)-based metabolic profiling—a method known as 'click fishing' . The cyclopropyl group is retained in the final probe molecule, maintaining structural fidelity to the parent drug, while the nitro group at the 3-position of the pyridine ring serves as a latent amine for subsequent diversification. The compound's two rotatable bonds provide conformational flexibility that may enhance the efficiency of subsequent coupling steps compared to the rigid non-cyclopropyl analog [1].

Analytical Reference Material for LC-MS/MS Method Development and Validation in Nevirapine Metabolite Quantification

As a well-characterized intermediate with documented exact mass (193.085127 g/mol), LogP (2.47), and chromatographic properties, this compound can serve as a system suitability standard or process control material during LC-MS/MS method development for Nevirapine metabolite analysis in biological matrices. Its distinctive mass spectrum (available through the Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library) provides a reference point for verifying instrument performance . The compound's PSA of 70.74 Ų predicts a characteristic reversed-phase retention window that can be used to benchmark column performance across different batches or laboratories [1].

Application
Selection Property
Validation Focus
Hydroxylated metabolite synthesis
Pre-installed cyclopropylamino and nitro handles
Metabolic activation pathway studies
Reactive metabolite standard preparation
Oil physical form and documented shelf-life
Covalent protein binding and DNA adduct research
Click-chemistry probe synthesis
Conformational flexibility and latent amine
Metabolic pathway tracing ('click fishing') studies
LC-MS/MS method development
Reference-standard grade and documented PSA
System suitability and column performance benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclopropyl-4-methyl-3-nitro-2-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.